molecular formula C6H14O12P2 B1614674 [2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 34693-23-7

[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No. B1614674
CAS RN: 34693-23-7
M. Wt: 340.12 g/mol
InChI Key: RNBGYGVWRKECFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-di-o-phosphonohex-2-ulofuranose is a phospho sugar.

Scientific Research Applications

Phosphonate Compounds in Biomedical Applications

Phosphonate compounds, including those with a structure similar to [2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate, are extensively used in biomedical research. They are effective as non-hydrolyzable phosphate mimics and have been utilized in enzyme inhibition, particularly in enzymes that use phosphates as substrates. Notably, acyclic nucleoside phosphonates (ANPs) and derivatives of non-nucleoside phosphonates such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) have shown promise in antiviral treatments and neurological disorder models due to their glutamatergic excitotoxicity inhibition properties (Krečmerová et al., 2022).

Novel Dinucleotide Analogs Synthesis

The synthesis of dinucleotide analogs is another significant area of research involving phosphonate compounds. These compounds are synthesized using strategies that ensure better control and efficiency, contributing to advancements in molecular biology and biochemistry (Valiyev et al., 2010).

Isoprenoid Biosynthesis

Isoprenoid biosynthesis via the MEP pathway is another crucial research area. Phosphonate compounds have been used as analogs in studies to understand the enzymatic processes involved in isoprenoid biosynthesis, which is vital for developing treatments targeting specific metabolic pathways (Meyer et al., 2003).

Transformation of Phosphonates to Phosphate in Bacteria

Understanding the transformation of phosphonates to phosphate in bacteria is critical for comprehending bacterial metabolism and its implications in various biological processes, including the biodegradation of industrial compounds (Kamat et al., 2011).

Anthelmintic Activity

Phosphonate compounds have been researched for their potential anthelmintic activity. Studies have shown that certain phosphonate derivatives exhibit significant activity against various parasites, which is important for developing new anthelmintic drugs (Pilgram & Hass, 1975).

Nucleophilic Transformations

Investigations into the nucleophilic transformations of cyclic phosphate triesters, leading to the production of phosphonates, are essential in understanding chemical reactions that are fundamental to many biochemical processes (Ashkenazi et al., 2004).

Catalysis of Hydrolysis Reactions

The catalysis of hydrolysis reactions of neutral phosphate and phosphonate esters is a significant area of study. Understanding these catalytic processes is important for various biochemical and industrial applications (Brown & Zamkanei, 1985).

properties

IUPAC Name

[2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBGYGVWRKECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274283, DTXSID10859405
Record name 1,6-di-o-phosphonohex-2-ulofuranose
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URL https://comptox.epa.gov/dashboard/DTXSID40274283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_13814
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34693-23-7, 488-69-7
Record name FRUCTOSE,6-DIPHOSPHASE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57553
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Fructose, 1,6-bis(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-di-o-phosphonohex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-fructose 1,6-bis(dihydrogen phosphate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 3
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
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[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
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[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 6
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[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

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